molecular formula C10H17N3O2 B13533996 Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate

Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13533996
M. Wt: 211.26 g/mol
InChI Key: MRPHHGJCQAJFOT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-amino-2-methylpropanoate with 2-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an imidazole ring, an amino group, and an ester group. This combination imparts a wide range of chemical reactivity and biological activity, making it a valuable compound in various fields .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-amino-2-methyl-3-(2-methylimidazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-4-15-9(14)10(3,11)7-13-6-5-12-8(13)2/h5-6H,4,7,11H2,1-3H3

InChI Key

MRPHHGJCQAJFOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=CN=C1C)N

Origin of Product

United States

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